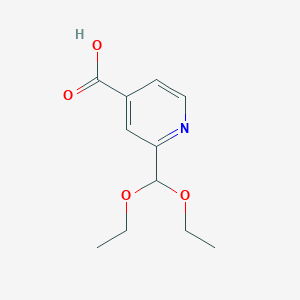

2-Diethoxymethyl-isonicotinic acid

Description

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(diethoxymethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-7-8(10(13)14)5-6-12-9/h5-7,11H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

DYKJNCQFCUAXSM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=NC=CC(=C1)C(=O)O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Structurally Similar Compounds

The following table summarizes key derivatives of isonicotinic acid, emphasizing substituent effects, molecular properties, and applications:

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (-OCH₃) : Enhances electron density at the pyridine ring, improving solubility in polar solvents. This group stabilizes intermediates in cross-coupling reactions .

- Hydroxy (-OH): Exhibits tautomerism (keto-enol forms), enabling hydrogen bonding. Used in metal-organic frameworks (MOFs) due to chelating properties .

- Chloro (-Cl) : Electron-withdrawing effect increases electrophilicity, making it reactive in nucleophilic substitution reactions. Chlorinated derivatives are precursors for agrochemicals .

Steric and Electronic Modifications

- Methyl (-CH₃): Introduces steric hindrance, reducing reaction rates at adjacent positions. For example, 2-chloro-3-methylisonicotinic acid shows reduced reactivity compared to non-methylated analogs .

- Amino (-NH₂): Participates in hydrogen bonding and coordination chemistry. Methyl 2-aminoisonicotinate is a precursor for antiviral agents .

Pharmaceutical Intermediates

- 2-Methoxyisonicotinic acid (>95% purity) is cataloged as a high-value reagent (JPY 8,000/5g) for synthesizing kinase inhibitors .

- 2-Hydroxyisonicotinic acid serves as a building block for antitubercular agents, leveraging its ability to disrupt bacterial cell wall synthesis .

Biochemical Research

- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1) is used in fragment-based drug design due to its planar aromatic structure and aldehyde functional group .

Preparation Methods

Lithiation-Electrophilic Quenching Strategy

A prominent approach involves directed ortho-lithiation of pyridine derivatives to introduce the diethoxymethyl group. For instance, 2,4-dimethylpyridine serves as a starting material in analogous syntheses. The methyl group at the 2-position is lithiated using lithium diethylamide (LDA) in tetrahydrofuran (THF) at -70°C to -50°C, generating a reactive intermediate. Subsequent quenching with chlorodiethoxymethane introduces the diethoxymethyl moiety.

Key Conditions :

-

Solvent: THF or ether

-

Electrophile: Chlorodiethoxymethane (1.2 equiv)

-

Reaction Time: 1–2 hours

This method parallels the lithiation of 2,4-dimethylpyridine described in patent WO2006048172A1, where DMF was used to introduce a formyl group. Adapting this protocol for diethoxymethylation requires careful control of electrophile stoichiometry to avoid over-substitution.

Hydrolysis of this compound Ethyl Ester

Patent WO2002080928A1 details the hydrolysis of This compound ethyl ester to the corresponding acid. The ester (3.0 g, 0.012 mol) is treated with 1N sodium hydroxide (24 mL) and methanol (50 mL) in THF (100 mL) at ambient temperature for 2 hours. Acidification with HCl (pH 2) precipitates the product, yielding 80% after extraction and drying.

Reaction Optimization :

-

Base: NaOH (2 equiv)

-

Solvent: THF/MeOH (2:1 v/v)

-

Workup: Ethyl acetate extraction, MgSO4 drying

This method highlights the simplicity of ester-to-acid conversion, though the synthesis of the precursor ester remains critical.

Synthesis of this compound Ethyl Ester

Diethoxymethylation via Acetal Protection

Introducing the diethoxymethyl group as an acetal protects reactive carbonyl intermediates. For example, a hypothetical route involves:

-

Oxidation of 2-methyl-isonicotinic acid ethyl ester to 2-acetyl-isonicotinic acid ethyl ester using KMnO4.

-

Acetal formation with ethanol and catalytic acid (e.g., H2SO4), yielding the diethoxymethyl derivative.

Conditions :

This approach mirrors the acetal protection strategies employed in nicotinic acid derivatives, though direct evidence for this compound remains inferred.

Electrophilic Aromatic Substitution

Pyridine’s electron-deficient ring necessitates activating groups for substitution. A directed metallation strategy using LDA enables functionalization at the 2-position. After lithiation, reacting with diethoxymethyl chloride introduces the substituent.

Challenges :

-

Competing side reactions at the 4-position

-

Sensitivity to moisture and oxygen

Comparative Analysis of Methodologies

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Byproduct Management

Oxidation Side Reactions

Oxidizing agents like KMnO4 risk over-oxidation to carboxylic acids. Patent CN106699650A addresses this by adjusting pH to isolate intermediates, a tactic applicable to diethoxymethyl derivatives.

Purification Techniques

-

pH-Dependent Crystallization : Adjusting filtrate pH to 2.5–3.2 precipitates the target compound while leaving byproducts like 3,5-pyridinedicarboxylic acid in solution.

-

Solvent Recrystallization : Ethanol or methanol recrystallization enhances purity to >99%.

Industrial Scalability and Environmental Considerations

Solvent Selection

Q & A

Q. What methodologies are optimal for synthesizing 2-Diethoxymethyl-isonicotinic acid, and how can purity be validated?

Synthesis of this compound requires precise control of reaction conditions (e.g., solvent selection, temperature, and catalyst use). A common approach involves esterification or etherification of isonicotinic acid derivatives, with diethyl groups introduced via nucleophilic substitution. Post-synthesis, purity validation should include:

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should evaluate degradation kinetics under:

Q. What analytical techniques are critical for characterizing the compound’s solubility and partitioning behavior?

- LogP determination via shake-flask or HPLC-derived methods to assess lipophilicity.

- Solubility profiling in aqueous buffers (pH 1–10) and organic solvents.

- Surface plasmon resonance (SPR) for studying interactions with biological membranes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different catalytic systems?

Discrepancies in reactivity (e.g., variable yields or byproduct formation) may stem from:

Q. What statistical approaches are recommended for reconciling conflicting data in bioactivity assays?

Contradictory bioactivity results (e.g., IC₅₀ variability) require:

- Meta-analysis to aggregate data from multiple studies, adjusting for batch effects or assay heterogeneity .

- Multivariate regression to identify confounding variables (e.g., cell line viability, solvent carryover) .

- Power analysis to determine if sample sizes were adequate for detecting true effects .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on this compound’s applications?

Adopt the COSMOS-E framework for systematic reviews:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with robust controls).

- Use PRISMA guidelines for data extraction and quality assessment.

- Conduct sensitivity analyses to address bias from non-randomized studies .

Methodological Considerations

- Ethical reporting : Document chemical synthesis protocols, safety data, and environmental impact assessments per ICMJE standards .

- Data reproducibility : Use standardized nomenclature (IUPAC names) and disclose instrument calibration details .

- Interdisciplinary collaboration : Integrate synthetic chemistry, computational biology, and biostatistics expertise to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.